molecular formula C14H26O2 B1240181 2-Tetradecenoic acid CAS No. 26444-03-1

2-Tetradecenoic acid

Cat. No.: B1240181
CAS No.: 26444-03-1
M. Wt: 226.35 g/mol
InChI Key: IBYFOBGPNPINBU-UHFFFAOYSA-N
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Description

2-Tetradecenoic acid is a monounsaturated fatty acid with the molecular formula C₁₄H₂₆O₂. It is characterized by a double bond located at the second carbon atom in the chain. This compound is also known by its IUPAC name, tetradec-2-enoic acid. It is a member of the broader class of tetradecenoic acids, which are known for their various biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tetradecenoic acid can be synthesized through several methods. One common approach involves the partial hydrogenation of tetradecanoic acid. This process typically uses a palladium catalyst under controlled conditions to achieve the desired degree of unsaturation at the second carbon position .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of triglycerides followed by selective hydrogenation. This method ensures a high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Tetradecenoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-tetradecenoic acid involves its interaction with cellular membranes and enzymes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it acts as a non-competitive inhibitor of certain dehydrogenases, affecting metabolic pathways . The compound’s ability to inhibit protein synthesis at the ribosomal level further contributes to its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Tetradecenoic acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity. This positional isomerism allows for targeted applications in various fields, distinguishing it from other tetradecenoic acids .

Properties

CAS No.

26444-03-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

tetradec-2-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3,(H,15,16)

InChI Key

IBYFOBGPNPINBU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCC/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCC=CC(=O)O

Key on ui other cas no.

39525-69-4

physical_description

Solid

Synonyms

2-tetradecenoic acid
2-tetradecenoic acid, (E)-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-tetradecenoic acid; 5-tetradecenoic acid;
Name
4-tetradecenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-tetradecenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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